N-(Quinazolin-6-yl)acetamide
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Overview
Description
N-(Quinazolin-6-yl)acetamide is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory properties .
Preparation Methods
The synthesis of N-(Quinazolin-6-yl)acetamide typically involves the reaction of quinazoline derivatives with acetic anhydride or acetyl chloride under specific conditions. One common method includes the treatment of quinazoline with acetic anhydride in the presence of a catalyst such as pyridine, resulting in the formation of this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(Quinazolin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Scientific Research Applications
N-(Quinazolin-6-yl)acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are studied for their diverse chemical properties.
Biology: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Due to its potential anticancer and antibacterial properties, this compound is explored for drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of N-(Quinazolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
N-(Quinazolin-6-yl)acetamide can be compared with other quinazoline derivatives such as:
Erlotinib: A well-known anticancer drug that targets the epidermal growth factor receptor (EGFR).
Gefitinib: Another anticancer agent that also targets EGFR.
Prazosin: Used to treat hypertension and benign prostatic hyperplasia by blocking alpha-1 adrenergic receptors.
What sets this compound apart is its unique structure, which allows for specific interactions with different molecular targets, potentially leading to novel therapeutic applications .
Properties
Molecular Formula |
C10H9N3O |
---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
N-quinazolin-6-ylacetamide |
InChI |
InChI=1S/C10H9N3O/c1-7(14)13-9-2-3-10-8(4-9)5-11-6-12-10/h2-6H,1H3,(H,13,14) |
InChI Key |
XYMNASZGRROPJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=CN=CN=C2C=C1 |
Origin of Product |
United States |
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